
Tofenacin hydrochloride
Descripción general
Descripción
Tofenacin hydrochloride: is an antidepressant drug with a tricyclic-like structure. It was developed and marketed in the United Kingdom and Italy in the 1970s and 1980s by Brocades-Stheeman & Pharmacia, now part of Astellas Pharma . This compound acts as a serotonin-norepinephrine reuptake inhibitor and is closely related to orphenadrine, which may also possess anticholinergic and antihistamine properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tofenacin hydrochloride involves the reaction of N-methyl-2-[(2-methylphenyl)(phenyl)methoxy]ethanamine with hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the formation of the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Tofenacin hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Aplicaciones Científicas De Investigación
Scientific Research Applications
Tofenacin's applications span several domains:
- Chemistry : It serves as a model compound for studying tricyclic antidepressants and their effects on neurotransmitter systems.
- Biology : Investigated for its role in neurotransmitter modulation and potential neuroprotection.
- Medicine : Clinical studies have evaluated its efficacy and safety as an antidepressant, particularly in managing depressive symptoms associated with antipsychotic treatments.
- Industry : Utilized in the development of new antidepressant formulations and therapies .
Key Findings from Clinical Trials
- Comparative Efficacy : A notable study compared Tofenacin with Orphenadrine in managing depression and extrapyramidal side effects in patients receiving Fluphenazine Decanoate. Both compounds effectively controlled Parkinsonian symptoms; however, Orphenadrine was found to be superior in alleviating depressive symptoms .
- Adjunct Therapy : Tofenacin is often used as an adjunct therapy to mitigate the side effects associated with long-term antipsychotic treatment, particularly in patients experiencing Parkinsonian-like symptoms .
Data Table: Comparison of Tofenacin with Related Compounds
Pharmacokinetics and Biochemical Properties
Tofenacin is administered orally and exhibits a favorable pharmacokinetic profile that allows for effective absorption and distribution throughout the body. Its interactions at the molecular level involve binding to serotonin and norepinephrine transporters, leading to increased neurotransmitter availability at synapses. This mechanism is essential for its antidepressant effects and potential neuroprotective properties .
Mecanismo De Acción
Tofenacin hydrochloride exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, two key neurotransmitters involved in mood regulation. By blocking their reuptake, this compound increases the levels of these neurotransmitters in the synaptic cleft, enhancing their mood-stabilizing effects . Additionally, due to its structural similarity to orphenadrine, this compound may also exhibit anticholinergic and antihistamine properties .
Comparación Con Compuestos Similares
Orphenadrine: A closely related compound with similar antidepressant properties and additional anticholinergic effects.
Clemastine: Another compound with antihistamine properties, used primarily for its antiallergic effects.
Tiazesim: A compound with similar serotonin-norepinephrine reuptake inhibitory effects.
Uniqueness: Tofenacin hydrochloride is unique due to its dual action as a serotonin-norepinephrine reuptake inhibitor and its potential anticholinergic and antihistamine properties. This combination of effects makes it a versatile compound in the treatment of depression and related disorders .
Actividad Biológica
Tofenacin hydrochloride is a compound with significant biological activity, primarily recognized for its role as an antidepressant. This article delves into its pharmacological properties, mechanisms of action, clinical applications, and relevant research findings.
Overview of this compound
This compound, a tricyclic-like antidepressant, was developed in the 1970s and is primarily known as a serotonin-norepinephrine reuptake inhibitor (SNRI). Its structure and function closely resemble that of orphenadrine, from which it is derived as a major active metabolite. Tofenacin has been utilized in treating depressive symptoms, particularly in patients with Parkinson's disease, where it addresses both mood and motor symptoms associated with the condition .
Tofenacin acts mainly by inhibiting the reuptake of serotonin and norepinephrine in the synaptic cleft. This mechanism increases the availability of these neurotransmitters, which are crucial for mood regulation. Additionally, tofenacin exhibits anticholinergic properties, which may help alleviate symptoms such as muscle rigidity and tremors commonly seen in Parkinson's disease .
Biochemical Pathways
- Serotonin-Norepinephrine Reuptake Inhibition : Enhances neurotransmitter levels.
- Anticholinergic Activity : Modulates cholinergic signaling, potentially reducing motor symptoms.
Pharmacokinetics
Tofenacin is administered orally and demonstrates a pharmacokinetic profile typical of tricyclic antidepressants. It undergoes hepatic metabolism, with its effects lasting several hours post-administration. The compound's interaction with muscarinic acetylcholine receptors further influences its pharmacological effects .
Clinical Applications
Tofenacin has been studied for various clinical applications:
- Depression Management : Initially marketed as an antidepressant, it has shown efficacy in managing depressive symptoms associated with antipsychotic therapy.
- Parkinson's Disease : As a treatment for depression in Parkinson's patients, it helps manage both mood disorders and extrapyramidal side effects .
Comparative Studies
A notable comparative study evaluated the effectiveness of tofenacin against orphenadrine in controlling depression and extrapyramidal symptoms induced by fluphenazine decanoate therapy. The study revealed that while both compounds were effective, orphenadrine had a statistically significant advantage in managing depressive symptoms (p < 0.05) .
Study | Drugs Compared | Findings |
---|---|---|
Comparative Trial | Tofenacin vs. Orphenadrine | Both effective for Parkinsonian side effects; Orphenadrine superior for depression |
Case Studies and Clinical Trials
- Clinical Efficacy : A review of clinical trials indicated that tofenacin effectively alleviates depressive symptoms in patients undergoing treatment for Parkinson's disease .
- Toxicokinetic Analysis : Various studies have examined the toxicokinetics of tofenacin, emphasizing dose-dependent exposure and variability across different populations .
Interaction Studies
Tofenacin’s potential interactions with other medications warrant caution when co-administered with other antidepressants due to the risk of serotonin syndrome. Its anticholinergic properties may also lead to interactions that could exacerbate side effects when combined with other drugs affecting cholinergic transmission .
Propiedades
IUPAC Name |
N-methyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)17(19-13-12-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXWIYFUVISXRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)OCCNC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10488-36-5 | |
Record name | Ethanamine, N-methyl-2-[(2-methylphenyl)phenylmethoxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10488-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tofenacine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169432 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tofenacine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113809 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tofenacin hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.907 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TOFENACIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A10ND4DWR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell me about the in vivo efficacy of Tofenacin hydrochloride in treating extrapyramidal side effects?
A1: The research [] directly compares this compound (Elamol) with Orphenadrine hydrochloride (Disipal) in managing Parkinsonian side effects associated with Fluphenazine decanoate therapy. The study found that both drugs provided adequate control over these side effects. Importantly, there was no statistically significant difference in efficacy between Tofenacin and Orphenadrine in controlling these specific side effects. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.